Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside

Description

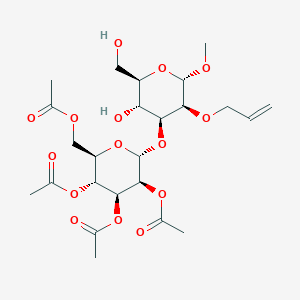

Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside (CAS 82185-93-1 or 81555-75-1) is a synthetic mannose-derived disaccharide featuring a methyl group at the anomeric position, an allyl group at the 2-O position, and a tetra-O-acetylated α-D-mannopyranosyl moiety at the 3-O position . This compound is characterized by its dual protective strategy: the allyl group enables selective chemical modifications (e.g., allylation or oxidative cleavage), while the acetyl groups protect hydroxyl residues, enhancing stability during glycosylation reactions . It serves as a critical intermediate in glycobiology for synthesizing complex oligosaccharides and glycoconjugates, particularly in studies of carbohydrate-protein interactions and molecular recognition .

Properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5S,6S)-3-hydroxy-2-(hydroxymethyl)-6-methoxy-5-prop-2-enoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O15/c1-7-8-32-21-19(17(30)15(9-25)37-23(21)31-6)39-24-22(36-14(5)29)20(35-13(4)28)18(34-12(3)27)16(38-24)10-33-11(2)26/h7,15-25,30H,1,8-10H2,2-6H3/t15-,16-,17-,18-,19+,20+,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNGMWPZBKSQCO-WCOSSBOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OCC=C)OC)CO)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@H]2OCC=C)OC)CO)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Moisture Control

Anhydrous conditions are critical to prevent hydrolysis of the glycosyl donor. Molecular sieves (4Å) in acetonitrile reduce water content to <50 ppm, stabilizing the oxocarbenium intermediate during glycosylation.

Stereochemical Control

α-Selectivity is enforced through neighboring group participation (NGP) from the 2-O-acetyl group. The acetyl group’s electron-withdrawing effect stabilizes the transition state, favoring axial attack and α-anomer formation.

Deprotection Techniques

Hydrogenolysis of the benzylidene group using Pd/C under H₂ atmosphere has been explored as an alternative to acidic hydrolysis, though it risks over-reduction of the allyl group.

Structural Characterization and Quality Control

Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry and anomeric configuration. Key ¹H NMR signals include:

-

Anomeric proton (H-1) : δ 5.28 ppm (d, J = 1.8 Hz, α-configuration).

-

Acetyl groups : δ 2.01–2.07 ppm (singlets integrating for 12H).

High-resolution mass spectrometry (HRMS) validates molecular weight, with [M+Na]⁺ observed at m/z 587.533 (calculated 587.531) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The compound can be reduced to remove the acetyl protecting groups, revealing the free hydroxyl groups.

Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed to remove acetyl groups.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the allyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can produce the deprotected mannopyranoside.

Scientific Research Applications

Glycosylation Reactions

One of the primary applications of Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside is in glycosylation reactions. This compound serves as a glycosyl donor due to the presence of the tetra-acetylated mannopyranosyl moiety, which enhances its reactivity and selectivity in forming glycosidic bonds.

Regioselective Glycosylation

Research has demonstrated that this compound can be utilized in regioselective glycosylation processes. The presence of the allyl group allows for selective attachment to various acceptors under mild conditions. For instance, studies have shown that using this compound in conjunction with specific catalysts leads to high yields and excellent stereoselectivity in the formation of α-glycosides .

Stereoselectivity Studies

The compound has also been involved in studies aimed at understanding the stereoselectivity of glycosylation reactions. Theoretical and experimental investigations have indicated that the conformational flexibility of the glycosyl cation plays a crucial role in dictating the stereochemical outcome during glycosylation .

Pharmaceutical Applications

This compound has potential applications in drug development and delivery systems.

Drug Design

The structural characteristics of this compound make it a candidate for designing new drugs targeting specific biological pathways. Its ability to form stable glycosidic bonds can be exploited to create prodrugs that enhance bioavailability and target specificity .

Antiviral Activity

Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties. The glycosidic structure can interact with viral proteins, potentially inhibiting their function and preventing viral replication .

Biochemical Research

In biochemical research, this compound is used as a tool for studying carbohydrate-protein interactions.

Carbohydrate Recognition

The compound can be employed to investigate how carbohydrates interact with proteins, which is critical for understanding various biological processes such as cell signaling and immune responses. Its derivatives have been used to probe carbohydrate-binding sites on lectins and other carbohydrate-binding proteins .

Enzyme Substrates

This compound can serve as a substrate for enzymes involved in carbohydrate metabolism, allowing researchers to study enzyme kinetics and mechanisms .

Mechanism of Action

The mechanism of action of Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The acetyl groups can be hydrolyzed to reveal free hydroxyl groups, which can then participate in hydrogen bonding and other interactions. The allyl group can also undergo further chemical modifications, allowing the compound to be tailored for specific applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Protecting Groups

a. Allyl 2,3,4-Tri-O-acetyl-α-D-mannopyranoside (, Compound 6a)

- Structure: Lacks the tetra-O-acetylated mannose substituent at the 3-O position and has one fewer acetyl group.

- Synthesis : Produced via enzymatic hydrolysis of tetra-O-acetylated precursors using CRL-OC-AG, yielding 80% purity .

- Reactivity : Reduced steric hindrance compared to the target compound, making it more amenable to further glycosylation but less stable in acidic conditions.

b. Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside ()

- Structure : Benzyl groups replace acetyl and allyl substituents.

- Applications: Benzyl protection requires hydrogenolysis for deprotection, contrasting with the base-labile acetyl groups in the target compound .

- Solubility : Higher lipophilicity due to benzyl groups, limiting aqueous solubility compared to acetylated derivatives .

Thio-glycoside Derivatives

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranoside (, Compound 3)

- Structure : Features a thio-glycosidic bond (C–S) instead of the O-glycosidic bond.

- Reactivity: Enhanced stability under acidic conditions, making it a superior glycosyl donor in Fischer glycosylation .

- Yield : Synthesized in 85% yield using BF₃·Et₂O catalysis, compared to enzymatic methods for the target compound .

Functionalized Derivatives for Click Chemistry

(3-Azidopropyl) 2,3,4-Tri-O-acetate-α-D-mannopyranoside (, Compound 7a)

- Structure : Azidopropyl aglycone replaces the methyl group.

- Applications : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, a feature absent in the target compound .

- Synthesis : Requires regioselective enzymatic hydrolysis, similar to the target compound’s synthesis .

Benzylidene-Protected Analogues

Methyl 2-O-(2-Azido-4,6-O-benzylidene-2-deoxy-D-mannopyranosyl)-3,4,6-Tri-O-benzyl-α-D-glucopyranoside (, Compound 15)

- Structure : Benzylidene and benzyl groups provide rigid protection, contrasting with the flexible acetyl groups in the target compound.

- Anomeric Control: Achieves α/β selectivity up to 1:25 under high-dilution conditions, highlighting the impact of protecting groups on stereochemical outcomes .

Long-Chain Acylated Analogues

Methyl 2,3,4-Tri-O-octanoyl-6-O-p-toluoyl-α-D-mannopyranoside (, Compound 4)

- Structure: Octanoyl and toluoyl groups increase lipophilicity.

- Applications : Enhanced membrane permeability for antimicrobial and anticancer studies, unlike the acetylated target compound designed for glycosylation .

Data Tables

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight | Solubility (LogP) | Stability Profile |

|---|---|---|---|

| Methyl 2-O-Allyl-3-O-(tetra-O-acetyl-α-D-mannosyl)-α-D-mannopyranoside | ~720 g/mol | Moderate (1.2) | Stable in basic conditions |

| Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside | 270.28 g/mol | Low (3.8) | Stable under hydrogenolysis |

| Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranoside | 454.42 g/mol | Moderate (2.1) | Acid-stable |

Key Research Findings

- Enzymatic vs. Chemical Synthesis : The target compound’s tetra-O-acetyl group is typically introduced via enzymatic hydrolysis (e.g., CRL-OC-AG), whereas benzylidene or benzyl protections require harsher Lewis acids like BF₃·Et₂O .

- Biological Relevance: Acetylated derivatives like the target compound are preferred for mimicking natural glycosylation patterns, while long-chain acylated analogs (e.g., octanoyl) prioritize drug delivery .

- Stereochemical Control: Benzylidene groups () enhance α-selectivity in glycosylation, whereas thio-glycosides () improve β-selectivity due to their anomeric effect .

Biological Activity

Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside (CAS Number: 81555-75-1) is a complex glycoside with significant biological activity attributed to its structural components. This article provides an overview of its synthesis, biological properties, and potential applications in various fields such as pharmacology and immunology.

Chemical Structure and Properties

The molecular formula of Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside is C24H36O15, with a molecular weight of approximately 564.53 g/mol. The compound features multiple acetyl groups which enhance its solubility and reactivity, making it a valuable candidate for biological studies.

| Property | Value |

|---|---|

| Molecular Formula | C24H36O15 |

| Molecular Weight | 564.53 g/mol |

| CAS Number | 81555-75-1 |

| Purity | ≥95% (HPLC) |

Synthesis

The synthesis of Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside involves a multi-step process that typically includes the use of mercuric bromide and acetic acid under controlled conditions to achieve high yields. The synthesis pathway can be summarized as follows:

- Step 1 : Reaction with mercuric bromide and cyanide in acetonitrile at ambient temperature.

- Step 2 : Acetylation in the presence of acetic acid at elevated temperatures.

These steps are crucial for obtaining the desired glycosidic linkages and protecting groups necessary for biological activity.

Antimicrobial Properties

Research has shown that glycosides like Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside exhibit antimicrobial properties against various pathogens. Studies indicate that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell membranes.

Immunological Effects

This compound has been investigated for its potential role as an immunomodulator. Glycoconjugates have been shown to enhance immune responses by acting as adjuvants in vaccine formulations. The structural features of Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside may contribute to increased antigenicity when conjugated with proteins or peptides.

Case Studies

- Glycoconjugate Vaccines : A study highlighted the use of synthetic glycans in improving glycoconjugate vaccines targeting Neisseria meningitidis. The inclusion of similar glycosides has shown promise in enhancing vaccine efficacy by improving the immune response against polysaccharide antigens .

- Antiviral Activity : Another investigation explored the antiviral properties of glycosides derived from mannose. These compounds exhibited significant inhibitory effects on viral replication in vitro, suggesting potential therapeutic applications against viral infections .

Q & A

Q. What are the key considerations in designing a synthetic route for Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside?

- Methodological Answer : The synthesis typically involves orthogonal protecting group strategies to ensure regioselective glycosylation. Allyl and acetyl groups are favored for their compatibility: allyl groups allow selective deprotection under mild conditions (e.g., Pd-catalyzed hydrogenolysis), while acetyl groups stabilize intermediates and prevent undesired side reactions . Critical steps include:

Glycosylation : Use of thioglycoside donors (e.g., ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-α-D-mannopyranoside) activated by N-iodosuccinimide (NIS) and AgOTf at low temperatures (−30°C) to ensure α-selectivity .

Deprotection : Sequential removal of benzyl groups via hydrogenolysis (Pd(OH)₂/H₂) and acetyl groups via basic hydrolysis (NaOMe/MeOH) .

- Example : In , methyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside was glycosylated using a mannopyranosyl thioglycoside donor, followed by hydrogenolysis to yield the target compound.

Q. How do protecting groups like allyl and acetyl influence the stability and reactivity of intermediates during synthesis?

- Methodological Answer :

- Allyl Groups : Provide temporary protection for hydroxyl groups, enabling selective removal without affecting acetyl or benzyl groups. For example, Pd(OH)₂/H₂ selectively cleaves allyl ethers under hydrogenation conditions .

- Acetyl Groups : Stabilize intermediates by reducing hydroxyl reactivity, preventing unwanted glycosidic bond cleavage during acidic/basic conditions. They are removed via Zemplén deacetylation (NaOMe/MeOH) .

- Benzyl Groups : Offer robust protection during glycosylation; removed via hydrogenolysis. Their orthogonality to acetyl/allyl groups simplifies multi-step synthesis .

Advanced Research Questions

Q. How can researchers optimize glycosylation efficiency and stereochemical control when synthesizing mannose-containing oligosaccharides?

- Methodological Answer :

- Donor Activation : Thioglycosides (e.g., ethyl 1-thio-α-D-mannopyranoside) paired with NIS/AgOTf enhance α-selectivity by stabilizing oxocarbenium ion intermediates .

- Temperature Control : Reactions at −30°C minimize side reactions and improve stereoselectivity .

- Solvent Choice : Dichloromethane (DCM) promotes high reactivity, while molecular sieves (4Å) scavenge moisture, critical for thioglycoside activation .

- Example : achieved 67% yield for a trisaccharide using DCM, NIS/AgOTf, and −30°C conditions.

Q. What analytical techniques resolve contradictions in structural characterization, such as ambiguous NMR data?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and glycosidic linkages. For instance, ESI-MS in verified a trisaccharide ([M + Na]⁺ calc. 1497.5605 vs. found 1497.5589) .

- Isotopic Labeling : ¹³C-labeled analogs (e.g., methyl α-D-[6-¹³C]mannopyranoside) clarify ambiguous NMR signals by isolating specific carbon environments .

- 2D NMR : HSQC and HMBC experiments differentiate overlapping signals (e.g., distinguishing C2/C3/C4 in acetylated mannose residues) .

Q. How can researchers address low yields in multi-step oligosaccharide synthesis, particularly during deprotection steps?

- Methodological Answer :

- Stepwise Deprotection : Use orthogonal groups (allyl vs. benzyl vs. acetyl) to minimize side reactions. For example, Pd(OH)₂/H₂ selectively removes benzyl groups before acetyl hydrolysis .

- Purification Strategies : Combine silica gel chromatography (toluene/EtOAc gradients) with reverse-phase C18 cartridges to isolate polar intermediates .

- Troubleshooting : Monitor reaction progress via TLC and adjust catalyst loading (e.g., excess Pd(OH)₂ for stubborn benzyl deprotection) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for acetylated mannose derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.